![molecular formula C14H18N2 B7938569 3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline](/img/structure/B7938569.png)
3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline
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Overview
Description
3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline is an organic compound that features both an ethynyl group and a piperidinylmethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline typically involves multi-step organic reactions. One common method starts with the preparation of the piperidin-4-ylmethylamine, which is then reacted with 3-ethynylaniline under suitable conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
Drug Development
3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline is being investigated for its role as a lead compound in drug development. Similar compounds with piperidine structures have been known to exhibit diverse pharmacological properties, including:
- Antidepressant Activity : Compounds with piperidine rings have been linked to antidepressant effects, potentially influencing neurotransmitter systems such as serotonin and norepinephrine .
- Anticancer Properties : Research indicates that piperidine derivatives can act as cytotoxic agents against various cancer cell lines. The structural modifications in this compound may enhance its efficacy against tumor cells .
Neuropharmacological Research
The piperidine moiety is often associated with neuropharmacological agents. Studies suggest that compounds like this compound could exhibit activity at various neurotransmitter receptors, including:
- Dopamine Transporter (DAT) : Similar compounds have shown high affinity for DAT, indicating potential use in treating disorders such as Parkinson's disease and schizophrenia .
- Muscarinic Receptors : The compound may also interact with muscarinic acetylcholine receptors, which are involved in cognitive functions and could be targeted for Alzheimer's disease treatment .
Synthesis and Derivatization
Research into the synthesis of this compound has focused on optimizing routes that enhance yield and purity. Various synthetic strategies include:
- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the aniline and piperidine linkages.
- Functional Group Modifications : Exploring substitutions on the ethynyl or piperidine components to improve solubility and bioactivity.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines. For example, a derivative was found to have an IC50 value significantly lower than that of standard chemotherapeutics, indicating higher potency .
Case Study 2: Neurotransmitter Interaction
A study investigating the binding affinity of similar compounds at dopamine receptors showed promising results for enhancing dopaminergic activity. This suggests potential therapeutic applications for neurodegenerative diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the piperidinylmethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynyl-N-[(pyridin-4-yl)methyl]aniline
- 3-Ethynyl-N-[(morpholin-4-yl)methyl]aniline
- 3-Ethynyl-N-[(piperazin-4-yl)methyl]aniline
Uniqueness
3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline is unique due to the presence of the piperidinylmethyl group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents, leading to variations in reactivity and application potential.
Biological Activity
3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, efficacy in various assays, and potential therapeutic applications.
This compound is characterized by its unique structure, which includes an ethynyl group and a piperidine moiety. These features contribute to its interaction with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that related compounds showed moderate activity against various cancer cell lines, with IC50 values ranging from 31.9 μM to 92.4 μM across different types of cancer, including lung and colon cancers .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 1 | Human Colon Adenocarcinoma | 92.4 |
Compound 2 | Human Lung Adenocarcinoma | 31.9 |
Compound 3 | Breast Cancer | 35.0 |
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. In vitro studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . The binding interactions at key residues in AChE indicate potential for therapeutic application in cognitive disorders.
Antiviral Activity
Initial investigations into the antiviral properties of related compounds have shown promise against various viruses, including influenza and coronaviruses . The ability of these compounds to inhibit viral replication suggests a broader spectrum of biological activity.
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of multiple derivatives on HeLa and CaCo-2 cell lines, demonstrating selective toxicity towards cancer cells while sparing normal cells .
- Neuroprotective Assays : In models simulating neurodegeneration, the compound was shown to significantly reduce cell death and maintain neuronal integrity, supporting its potential use in treating Alzheimer's disease .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Inhibition of AChE : By binding to active sites on AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
- Antitumor Mechanisms : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
Properties
IUPAC Name |
3-ethynyl-N-(piperidin-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h1,3-5,10,13,15-16H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKZNLJIVKZGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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